molecular formula C14H8Cl2F3NO2S B2433050 (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one CAS No. 338402-46-3

(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one

Cat. No. B2433050
M. Wt: 382.18
InChI Key: MVFZXJBOCMIMKP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can give us some insight into the compound’s structure.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antimicrobial and Antioxidant Properties

A study conducted by Biradar and Somappa (2016) synthesized novel indolyl benzo[b][1,4]diazepins with a 2,5-dichlorothiophene moiety, which showed potent antimicrobial and antioxidant properties. The compound (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one was integral to this synthesis, suggesting its potential in developing antimicrobial and antioxidant agents (Biradar & Somappa, 2016).

Synthesis and Molecular Modeling

Prabakaran, Manivarman, and Bharanidharan (2021) reported the catalytic synthesis of novel chalcone derivatives, including (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one. Their study also involved ADMET, QSAR, and molecular modeling, highlighting the compound's potential in pharmacological research (Prabakaran, Manivarman, & Bharanidharan, 2021).

Quantum Computation and Molecular Docking

SangeethaMargreat et al. (2021) focused on the quantum computation and molecular docking investigation of the compound, revealing its potential as an inhibitor of human chorionic gonadotropin protein. This suggests its applicability in areas like cancer research and hormonal studies (SangeethaMargreat et al., 2021).

Crystal Structure Analysis

Research by Murthy et al. (2018) analyzed the crystal structure of a closely related compound, providing insights into molecular interactions and stability. This information is vital for understanding the physical properties of such compounds, which can be useful in material science and drug design (Murthy et al., 2018).

Nonlinear Optical Properties

Ng et al. (2019) studied the third-order nonlinear optical properties of chlorinated thienyl chalcone derivatives. They found that compounds like (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one showed high potential for optical applications due to their unique nonlinear refractive index and susceptibility, which is significant in the field of photonics and optoelectronics (Ng et al., 2019).

Corrosion Inhibition

A study by Daoud et al. (2014) explored the use of a thiophene Schiff base, structurally related to the compound , as an efficient corrosion inhibitor in acidic environments. This suggests potential industrial applications for (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one in protecting metals against corrosion (Daoud et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO2S/c15-12-7-10(13(16)23-12)11(21)5-6-20-8-1-3-9(4-2-8)22-14(17,18)19/h1-7,20H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZXJBOCMIMKP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

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